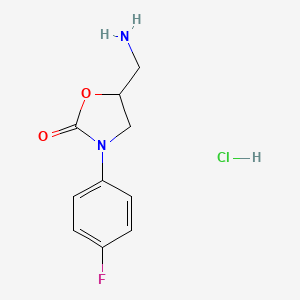

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a unique oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of the 4-fluorophenyl group and the aminomethyl substituent further enhances its chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:

Formation of the Oxazolidinone Ring: The initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the oxazolidinone intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for scalability and cost-effectiveness. This often involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are employed.

Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.

Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography are used to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone oxides, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mécanisme D'action

The mechanism of action of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Linezolid: Another oxazolidinone derivative with antimicrobial activity.

Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects.

Cycloserine: An antibiotic with a similar structural motif but different biological activity.

Uniqueness

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 4-fluorophenyl group and the aminomethyl substituent differentiates it from other oxazolidinones, potentially leading to unique applications and effects.

Activité Biologique

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is a compound belonging to the oxazolidinone class, notable for its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 5-(aminomethyl)-3-(4-fluorophenyl)oxazolidin-2-one hydrochloride

- CAS Number : 1177340-06-5

- Molecular Formula : C10H12ClFN2O2

- Molecular Weight : 246.67 g/mol

The primary mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : The compound binds to the 50S subunit of bacterial ribosomes, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is similar to that of other oxazolidinones like linezolid and tedizolid .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains. Its effectiveness has been compared with established oxazolidinones:

| Compound | Activity Level | Target Bacteria |

|---|---|---|

| 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one | Moderate to High | Resistant Gram-positive bacteria |

| Linezolid | High | MRSA, VRE |

| Tedizolid | Higher than Linezolid | Resistant Gram-positive bacteria |

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values were comparable to those of linezolid .

- In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in bacterial load in infected tissues, supporting its potential as a therapeutic agent against resistant bacterial infections.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Antimicrobial Spectrum : Effective against a broad spectrum of Gram-positive bacteria, with particular efficacy noted against strains resistant to conventional antibiotics.

- Synergistic Effects : When combined with other antibiotics, such as beta-lactams, enhanced antibacterial activity was observed, suggesting potential for combination therapy .

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile. Toxicity assays reveal minimal adverse effects on mammalian cells at therapeutic concentrations .

Propriétés

IUPAC Name |

5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVYQLNJKCOMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)F)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177340-06-5 |

Source

|

| Record name | 2-Oxazolidinone, 5-(aminomethyl)-3-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177340-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.